2-(Methoxymethyl)azetidine hydrochloride

Description

The exact mass of the compound 2-(Methoxymethyl)azetidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methoxymethyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUUAQJWHUDNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-63-3 | |

| Record name | Azetidine, 2-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methoxymethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its rise to prominence is largely due to the unique conformational rigidity and sp³-rich character conferred by the strained four-membered ring.[1] This structural feature is highly sought after in drug design as it can lead to improved metabolic stability, enhanced binding affinity to target proteins, and favorable pharmacokinetic profiles when compared to more flexible acyclic or larger ring analogs.[1] Consequently, the azetidine scaffold is now a privileged structure found in a number of approved drugs and numerous clinical candidates, underscoring its importance for the development of next-generation therapeutics. This guide provides a focused examination of the physical properties of a specific, functionally relevant azetidine derivative: 2-(Methoxymethyl)azetidine hydrochloride.

Core Compound Identity and Structure

2-(Methoxymethyl)azetidine hydrochloride is a substituted azetidine derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The hydrochloride salt form is common for amine-containing compounds, as it generally imparts greater stability and aqueous solubility compared to the free base.

Molecular Structure:

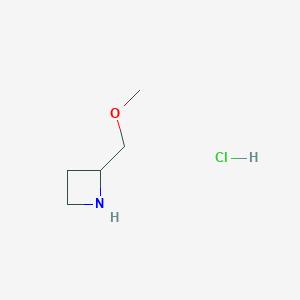

Figure 1: Chemical structure of 2-(Methoxymethyl)azetidine Hydrochloride.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1][2][3] |

| Molecular Weight | 137.61 g/mol | [1][2][3] |

| Appearance | White to off-white powder | Inferred from supplier data for similar compounds[3] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available for the hydrochloride salt. Predicted for the free base: 114.2 ± 13.0 °C. | [4] |

| Solubility | Expected to be soluble in water and lower alcohols. Data not available in searched literature. |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physical properties of 2-(Methoxymethyl)azetidine hydrochloride. These protocols are designed to be self-validating and are grounded in standard pharmaceutical and chemical analysis practices.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination. A preliminary rapid heating is used to estimate the melting point, followed by a slower, more precise measurement to ensure accuracy.

Methodology: Capillary Melting Point Determination

Figure 2: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the 2-(Methoxymethyl)azetidine hydrochloride sample is a fine, homogenous powder. If necessary, gently grind the sample.

-

Press the open end of a capillary tube into the powder until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, heat the block to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Validation:

-

Repeat the determination at least twice with fresh samples to ensure the result is reproducible.

-

Solubility Determination

Causality Behind Experimental Choices: Solubility data is critical for selecting appropriate solvents for synthesis, purification, and formulation. A qualitative assessment provides a quick screen, while a quantitative determination using the shake-flask method provides precise solubility values. The hydrochloride salt structure suggests good solubility in polar protic solvents like water and ethanol, and potentially in polar aprotic solvents like DMSO.

Methodology: Shake-Flask Equilibrium Solubility Determination

Figure 3: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

-

Preparation and Equilibration:

-

To a series of vials, add a known volume (e.g., 1 mL) of the desired solvents (e.g., water, ethanol, DMSO).

-

Add an excess amount of 2-(Methoxymethyl)azetidine hydrochloride to each vial, ensuring that solid material remains undissolved.

-

Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals allow for the assignment of each proton and carbon in the structure. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.

Expected ¹H NMR Spectral Features:

-

Azetidine Ring Protons: Complex multiplets in the aliphatic region.

-

Methoxymethyl Protons: A singlet for the O-CH₃ group and a multiplet for the -CH₂-O- group.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration and the solvent used.

Expected ¹³C NMR Spectral Features:

-

Distinct signals for each of the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.

Step-by-Step Protocol for NMR Sample Preparation:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-(Methoxymethyl)azetidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a small vial.

-

Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all protons.

-

Assign the chemical shifts for all carbons in the ¹³C NMR spectrum, potentially with the aid of 2D NMR experiments like HSQC.

-

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different bonds.

Expected IR Spectral Features:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch: Sharp absorption bands in the region of 2800-3000 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

-

N-H Bend: An absorption band in the region of 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectral Features:

-

The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 102.09, which is the mass of the protonated 2-(methoxymethyl)azetidine.

Safety and Handling

Based on available GHS information, 2-(Methoxymethyl)azetidine hydrochloride is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

2-(Methoxymethyl)azetidine hydrochloride is a valuable building block in medicinal chemistry, embodying the advantageous structural features of the azetidine scaffold. While specific experimental data on its physical properties are not widely published, this guide provides a comprehensive framework for the determination of these properties through established, reliable methodologies. The protocols and theoretical considerations presented herein are intended to empower researchers and drug development professionals in their work with this and similar compounds, ensuring both scientific rigor and safety in the laboratory.

References

-

PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl Safety and Hazards. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. Retrieved January 19, 2026, from [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 19, 2026, from [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2-(methoxymethyl)azetidine hydrochloride | 1803592-63-3 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,2-bis(methoxymethyl)azetidine hydrochloride | 2418642-09-6 [sigmaaldrich.com]

- 4. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-(Methoxymethyl)azetidine Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in suboptimal drug performance.[1][3] This guide provides a comprehensive technical overview of the solubility of 2-(Methoxymethyl)azetidine hydrochloride, a key building block in medicinal chemistry.[4] Its unique structural features, including the strained azetidine ring and the methoxymethyl group, contribute to its utility in creating metabolically stable and effective drug candidates.[4] Understanding its solubility profile in various organic solvents is essential for researchers and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation processes.

Physicochemical Properties of 2-(Methoxymethyl)azetidine Hydrochloride

A thorough understanding of a compound's intrinsic properties is the foundation for predicting and explaining its solubility behavior. 2-(Methoxymethyl)azetidine hydrochloride is the hydrochloride salt of the parent compound, 2-(Methoxymethyl)azetidine. The formation of a hydrochloride salt from a basic amine is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[5][6]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | PubChem[7] |

| Molecular Weight | 137.61 g/mol | PubChem[7] |

| Parent Compound | 2-(Methoxymethyl)azetidine | PubChem[7] |

| Parent Compound Molecular Formula | C₅H₁₁NO | PubChem[8] |

| Parent Compound Molecular Weight | 101.15 g/mol | PubChem[8] |

| Parent Compound XLogP3-AA | -0.2 | PubChem[8] |

| Parent Compound Topological Polar Surface Area | 21.3 Ų | PubChem[8] |

The presence of the hydrochloride salt makes 2-(Methoxymethyl)azetidine hydrochloride an ionic compound. This ionic character, coupled with the polar functional groups (ether and amine), dictates its interaction with different solvents. The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that polar compounds will dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] As a polar, ionic salt, 2-(Methoxymethyl)azetidine hydrochloride is expected to be more soluble in polar protic solvents that can effectively solvate both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding.[10]

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data for laboratory work, a standardized and reproducible method for determining solubility is crucial. The isothermal equilibrium shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.[1][10][11]

Experimental Workflow: Isothermal Equilibrium Shake-Flask Method

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Methoxymethyl)azetidine | C5H11NO | CID 58227482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

stability and storage conditions for 2-(Methoxymethyl)azetidine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 2-(Methoxymethyl)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxymethyl)azetidine hydrochloride is a substituted azetidine derivative of increasing interest in medicinal chemistry and drug discovery. As a foundational building block, understanding its chemical and physical stability is paramount to ensuring the integrity of starting materials, the success of synthetic campaigns, and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the intrinsic stability of 2-(Methoxymethyl)azetidine hydrochloride, potential degradation pathways, recommended storage conditions, and a framework for establishing a robust stability testing program.

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery

Azetidines are four-membered saturated nitrogen heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their strained ring system imparts a unique three-dimensional character to molecules, which can lead to improved metabolic stability, solubility, and binding affinity compared to more flexible or larger ring systems. The reactivity of the azetidine ring, driven by its inherent ring strain, allows for unique chemical transformations, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1]

2-(Methoxymethyl)azetidine hydrochloride, with its methoxymethyl substituent, offers an additional functional handle and stereochemical complexity, making it a versatile building block for novel chemical entities. However, the very features that make it attractive—the strained ring and the presence of a heteroatom—also introduce potential stability liabilities. This guide serves as a senior application scientist's perspective on proactively managing these liabilities.

Chemical Profile and Intrinsic Properties

A thorough understanding of the fundamental properties of 2-(Methoxymethyl)azetidine hydrochloride is the first step in designing appropriate storage and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | PubChem[2] |

| Molecular Weight | 137.61 g/mol | PubChem[2] |

| Appearance | Typically a crystalline powder or solid | Fisher Scientific[3] |

| Hazard Classifications | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[2] |

The hydrochloride salt form generally enhances the stability and crystallinity of the parent amine, making it less volatile and easier to handle than the free base. However, the hygroscopic nature of many hydrochloride salts necessitates careful control of humidity.

Predicted Degradation Pathways

While specific degradation studies on 2-(Methoxymethyl)azetidine hydrochloride are not extensively published, we can infer likely degradation pathways based on the chemistry of the azetidine ring and related compounds.

Hydrolytic Degradation

Hydrolysis represents a primary degradation risk, particularly under non-neutral pH conditions. The strained azetidine ring is susceptible to nucleophilic attack by water, which can be catalyzed by acid or base.

-

Acid-Catalyzed Ring Opening: Under acidic conditions, protonation of the azetidine nitrogen activates the ring towards nucleophilic attack by water, leading to ring-opened products.

-

Base-Catalyzed Ring Opening: While less common for simple azetidines, strong basic conditions can also promote ring opening.

A forced degradation study on a more complex molecule containing an azetidine core demonstrated that hydrolytic conditions can lead to degradation, suggesting this is a critical parameter to control.[4] The stability of hydrochloride salts of other nitrogen-containing drugs has also been shown to be highly pH-dependent.[5]

Caption: Predicted acid-catalyzed hydrolytic degradation of 2-(Methoxymethyl)azetidine.

Oxidative Degradation

The azetidine nitrogen and the ether linkage of the methoxymethyl group are potential sites for oxidation. The presence of trace metal impurities or exposure to oxidizing agents can initiate degradation, leading to N-oxides or cleavage of the side chain.

Thermal Stress

As a solid, 2-(Methoxymethyl)azetidine hydrochloride is expected to be relatively stable at ambient temperatures. However, elevated temperatures can provide the energy needed to overcome activation barriers for degradation, particularly in the presence of moisture or impurities. Safety data for the parent azetidine hydrochloride indicates it is stable under normal conditions.[6]

Photostability

While there is no specific data for this compound, many amine-containing molecules can be susceptible to photodegradation. Exposure to UV or high-intensity visible light could potentially lead to radical-mediated degradation pathways. Studies on other antihistaminic drugs have shown sensitivity to UV/VIS light, which can be pH-dependent.[7]

Recommended Storage and Handling Conditions

Based on the chemical nature of 2-(Methoxymethyl)azetidine hydrochloride and data from related compounds, the following storage conditions are recommended to ensure long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic or oxidative reactions. This is a common recommendation for related azetidine compounds.[8] |

| Humidity | Store in a dry environment with a desiccant. | The hydrochloride salt is likely hygroscopic. Moisture absorption can lead to chemical degradation (hydrolysis) and physical changes (caking).[9] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidative degradation.[8][9] |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent potential photodegradation.[8] |

| Container | Tightly sealed, non-reactive containers (e.g., glass or fluorinated polyethylene). | To prevent contamination and moisture ingress.[6][9] |

Handling Precautions: Due to its classification as a skin and eye irritant, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[2][10] Handle in a well-ventilated area to avoid respiratory irritation.[9]

A Framework for Stability Assessment

For critical applications in drug development, a formal stability study is essential. The following protocol, based on ICH guidelines, provides a robust framework for assessing the stability of 2-(Methoxymethyl)azetidine hydrochloride.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the cornerstone of understanding a compound's intrinsic stability. Its purpose is to identify likely degradation products and pathways.

Objective: To evaluate the stability of 2-(Methoxymethyl)azetidine hydrochloride under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various media.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal (Solid State): Store solid material at 80°C for 48 hours.

-

Photolytic (Solid State & Solution): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

-

The method must be able to separate the parent compound from all major degradation products.

-

Quantify the loss of the parent compound and the formation of degradation products.

-

Use MS to obtain mass information on the degradation products to aid in structure elucidation.[11]

-

Caption: Workflow for a forced degradation study of 2-(Methoxymethyl)azetidine hydrochloride.

Long-Term Stability Study

To determine the re-test date or shelf life, a long-term stability study under recommended storage conditions is necessary.

Objective: To evaluate the stability of 2-(Methoxymethyl)azetidine hydrochloride over an extended period under defined storage conditions.

Methodology:

-

Storage: Store multiple batches of the compound under the recommended conditions (2-8°C, protected from light and moisture).

-

Testing Timepoints: Pull samples for analysis at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each timepoint, perform a suite of tests including:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the parent compound using a validated, stability-indicating method.

-

Impurities: Detection and quantification of any degradation products.

-

Water Content: (e.g., by Karl Fischer titration) to monitor for moisture uptake.

-

Conclusion

2-(Methoxymethyl)azetidine hydrochloride is a valuable building block whose utility is contingent on its purity and stability. While intrinsically stable under ideal conditions, it is susceptible to degradation by hydrolysis and potentially by oxidation and light. The key to preserving its integrity lies in strict adherence to proper storage conditions: refrigeration (2-8°C), protection from moisture and light, and storage under an inert atmosphere. For critical applications, a comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully characterize its stability profile and ensure the quality and reliability of this important synthetic intermediate.

References

-

PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. [Link]

-

PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

-

PubMed. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. [Link]

-

ResearchGate. Stability of different azetidine esters. [Link]

-

Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

-

ResearchGate. Study on degradation process of famotidine hydrochloride in aqueous samples. [Link]

-

MDPI. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations... [Link]

-

MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidines | Fisher Scientific [fishersci.com]

- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol | MDPI [mdpi.com]

- 8. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 2-(Methoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1][2] Their significance stems from a unique combination of properties conferred by the strained four-membered ring. With a ring strain of approximately 25.4 kcal/mol, azetidines occupy a sweet spot in reactivity—more stable and easier to handle than the highly strained aziridines, yet more reactive than their five-membered pyrrolidine counterparts.[3][4] This inherent strain not only influences the molecule's conformation but also provides a thermodynamic driving force for a variety of chemical transformations.[3][5]

The incorporation of azetidine rings into drug candidates has been shown to improve critical pharmacokinetic properties such as metabolic stability, receptor selectivity, and solubility.[1][6] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine scaffold, underscoring its therapeutic relevance.[1]

This guide focuses on the reactivity profile of a specific, yet increasingly important, derivative: 2-(methoxymethyl)azetidine . This chiral building block is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs), especially for enzyme inhibitors and receptor modulators in CNS and oncology research.[6] The C2-methoxymethyl substituent introduces an additional layer of complexity and synthetic utility, influencing the ring's electronic and steric properties. Understanding the nuanced reactivity of this scaffold is paramount for its effective application in the design and synthesis of next-generation therapeutics.

Core Principles of Azetidine Reactivity

The chemical behavior of the azetidine ring is fundamentally governed by two opposing factors:

-

Ring Strain: The significant angular strain within the four-membered ring makes it susceptible to ring-opening reactions, which relieve this strain.[3][5] This is a key feature exploited in synthetic chemistry to generate diverse and complex molecular architectures.

-

Nitrogen Atom Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom renders it nucleophilic and basic, making it the primary site for reactions like N-alkylation and N-acylation.

The presence of substituents, such as the methoxymethyl group at the C2 position in 2-(methoxymethyl)azetidine, can modulate this inherent reactivity. The substituent can exert steric hindrance, influencing the approach of reagents, and electronic effects, altering the electron density of the ring and the nitrogen atom.

Reactivity Profile of 2-(Methoxymethyl)azetidine

The reactivity of 2-(methoxymethyl)azetidine can be broadly categorized into three main areas: reactions involving the ring nitrogen, ring-opening reactions, and transformations involving the C2-substituent.

Reactions at the Nitrogen Atom: N-Functionalization

The secondary amine nitrogen in 2-(methoxymethyl)azetidine is a primary site of reactivity, readily undergoing a variety of functionalization reactions.

-

N-Alkylation and N-Arylation: The nucleophilic nitrogen can be alkylated with various electrophiles, such as alkyl halides or sulfonates. N-arylation can be achieved through methods like copper-catalyzed coupling reactions. These reactions are fundamental for incorporating the azetidine moiety into larger molecular frameworks.

-

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) affords the corresponding N-acyl azetidines. This transformation is crucial for the synthesis of amide-containing drug candidates.

-

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylated azetidines, a common functional group in medicinal chemistry.

The methoxymethyl group at C2 can sterically hinder the approach of bulky electrophiles to the nitrogen atom, potentially requiring more forcing reaction conditions compared to unsubstituted azetidine.

Ring-Opening Reactions: Leveraging Strain Release

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, a powerful strategy for generating functionalized acyclic amines.[5][7][8] These reactions are typically promoted by activation of the azetidine ring.

-

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the ring opening is influenced by the nature of the nucleophile and the substitution pattern of the azetidine. For 2-substituted azetidines, nucleophilic attack generally occurs at the less hindered C4 position.

-

Ring Opening with Acyl Halides and Other Electrophiles: Acyl halides can react with the azetidine nitrogen, forming a highly reactive azetidinium intermediate. Subsequent attack by the halide anion or another nucleophile leads to ring opening.[9]

The methoxymethyl substituent at C2 plays a significant role in the regioselectivity of these ring-opening reactions. Due to steric hindrance and potential electronic effects, nucleophilic attack is highly favored at the C4 position, leading to predictable product formation.

Reactivity of the C2-Methoxymethyl Substituent

While the primary reactivity lies with the azetidine ring itself, the methoxymethyl group can also participate in chemical transformations, although this is less common. Under harsh acidic conditions, cleavage of the methyl ether could occur. More strategically, the ether linkage can be designed for specific cleavage in more advanced synthetic routes.

Synthetic Accessibility of 2-(Methoxymethyl)azetidine

The utility of any building block is contingent on its accessibility. 2-(Methoxymethyl)azetidine and other 2-substituted azetidines can be synthesized through various methods, including:

-

Cyclization of γ-amino alcohols: This is a common and direct approach where a suitable γ-amino alcohol precursor is cyclized, often via activation of the hydroxyl group (e.g., mesylation or tosylation) followed by intramolecular nucleophilic substitution by the amine.

-

From Azetidine-2-carboxylic acids: These can be reduced to the corresponding hydroxymethyl derivative, which can then be methylated. Photochemical modifications of azetidine-2-carboxylic acids with alkenes also provide a route to various C2-alkyl substituted azetidines.[10]

-

Strain-Release Reactions: The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various reagents can provide access to diversely substituted 2-(trifluoromethyl)azetidines.[11]

-

Asymmetric Synthesis: Enantiomerically pure C2-substituted azetidines can be prepared using chiral auxiliaries, such as tert-butanesulfinamides, which direct the stereoselective formation of the azetidine ring.[12]

Experimental Protocols and Methodologies

The following section provides representative, step-by-step methodologies for key transformations involving the azetidine ring.

Protocol 1: General Procedure for N-Acylation of 2-(Methoxymethyl)azetidine

This protocol describes a standard method for the acylation of the azetidine nitrogen.

Materials:

-

2-(Methoxymethyl)azetidine

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2-(methoxymethyl)azetidine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-2-(methoxymethyl)azetidine.

Protocol 2: Representative Ring-Opening of an N-Activated Azetidine

This protocol outlines a typical ring-opening reaction of an N-acylated azetidine with a nucleophile.

Materials:

-

N-Benzoyl-2-(methoxymethyl)azetidine

-

Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)

-

Nucleophile (e.g., a silyl enol ether)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve N-benzoyl-2-(methoxymethyl)azetidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add the Lewis acid (1.1 eq) dropwise and stir for 15 minutes.

-

Add the nucleophile (1.2 eq) dropwise to the reaction mixture.

-

Stir at -78 °C for 1-3 hours, monitoring by TLC or LC-MS.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO3 solution.

-

Allow the mixture to warm to room temperature and extract with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the ring-opened product.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 2-(Methoxymethyl)azetidine

| Property | Value | Source |

| Molecular Formula | C5H11NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem |

| Boiling Point (Predicted) | 114.2 ± 13.0 °C | MySkinRecipes |

| Density (Predicted) | 0.911 ± 0.06 g/cm3 | MySkinRecipes |

| Topological Polar Surface Area | 21.3 Ų | PubChem |

| XLogP3-AA (Predicted) | -0.2 | PubChem |

Diagrams of Key Transformations

The following diagrams, generated using DOT language, illustrate the fundamental reactivity patterns of 2-(methoxymethyl)azetidine.

Caption: N-Functionalization reactions of 2-(methoxymethyl)azetidine.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 6. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of Azetidines | Ambeed [ambeed.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide for Drug Development

An in-depth technical guide by a Senior Application Scientist

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, stemming from high ring strain and a rigid, sp3-rich character, confer enhanced metabolic stability, solubility, and pharmacokinetic profiles to bioactive molecules.[1] This technical guide delves into the burgeoning field of novel azetidine derivatives, summarizing their diverse biological activities, providing detailed experimental protocols for their evaluation, and visualizing key molecular pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have demonstrated significant potential as anticancer agents, exhibiting a range of cytotoxic and antiproliferative effects.[3] Their mechanisms of action are diverse and potent, including the inhibition of critical signal transduction pathways and the disruption of microtubule assembly.[3][4]

Mechanism of Action: Inhibition of STAT3 Signaling

A primary target for azetidine-based anticancer agents is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[5][6] STAT3 is a transcription factor that, when aberrantly activated, plays a causal role in many human cancers by promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[7][8]

Novel (R)-azetidine-2-carboxamide derivatives have been developed as highly potent and selective STAT3 inhibitors.[6][7] These compounds bind with high affinity to the STAT3 protein, preventing its phosphorylation and subsequent dimerization.[7] This action blocks the translocation of STAT3 to the nucleus, thereby inhibiting the transcription of target oncogenes.[7] Certain azetidine compounds have been shown to bind covalently to key cysteine residues (Cys426 and Cys468) on the STAT3 protein, leading to irreversible inhibition of its activation.[5] This targeted inhibition has been shown to induce apoptosis and suppress tumor growth in models of triple-negative breast cancer (TNBC) without significantly affecting other kinases like JAK2, Src, or EGFR.[5][7]

Visualizing the Mechanism: The JAK-STAT3 Signaling Pathway

The diagram below illustrates the JAK-STAT3 signaling pathway and the point of intervention by novel azetidine-based inhibitors.

Caption: Inhibition of the JAK-STAT3 pathway by azetidine derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected novel azetidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (nM) | Reference |

| 1a | A549 (Lung) | Microtubule Assembly Inhibition | 2.2 | [4] |

| 1a | HCT116 (Colon) | Microtubule Assembly Inhibition | 2.1 | [4] |

| 7g | MDA-MB-231 (Breast) | STAT3 Inhibition | 900 (EC50) | [7][8] |

| 9k | MDA-MB-231 (Breast) | STAT3 Inhibition | 1900 (EC50) | [7][8] |

| H120 (8e) | TNBC Xenograft | STAT3 Inhibition | In vivo tumor growth inhibition | [5] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the antiproliferative activity of novel azetidine derivatives against a cancer cell line (e.g., MDA-MB-231).

Objective: To determine the IC50 value of a test compound.

Materials:

-

MDA-MB-231 breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Test azetidine derivative, dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the azetidine derivative in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

-

Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

-

Antimicrobial Activity of Azetidine Derivatives

The azetidine scaffold is a cornerstone in the development of antimicrobial agents, most famously as the core of β-lactam antibiotics.[9][10] The growing threat of antimicrobial resistance necessitates the development of novel agents, and azetidine derivatives continue to be a promising area of research.[11]

Mechanism of Action: Enzyme Inhibition

-

β-Lactam Mechanism: Azetidin-2-ones, the structural feature of penicillins and cephalosporins, act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. The high reactivity of the strained β-lactam ring facilitates the acylation of a serine residue in the PBP active site, leading to irreversible enzyme inhibition, compromised cell wall integrity, and bacterial lysis.[9]

-

Enoyl-ACP Reductase (FabI) Inhibition: A novel class of azetidine-based ene-amides has been developed as potent inhibitors of FabI, an essential enzyme in bacterial fatty acid synthesis.[12] These inhibitors have shown excellent activity against drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[12]

Quantitative Antimicrobial Activity Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative azetidine derivatives against various microbial strains.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Azetidine derivative 4c | Staphylococcus aureus | Good Activity | [11] |

| Azetidine derivative 4f | Escherichia coli | Good Activity | [11] |

| Azetidine derivative 4f | Candida albicans | Good Activity | [11] |

| Pyridine-azetidin-2-one (4a) | Staphylococcus aureus | Moderate Activity | [13][14] |

| Pyridine-azetidin-2-one (4b) | Escherichia coli | Moderate Activity | [13][14] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel azetidine derivative.

Objective: To find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Test azetidine derivative, dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Positive control antibiotic (e.g., Ampicillin)

-

Spectrophotometer, incubator

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

Plate Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum.

-

Sterility Control: A well containing only MHB.

-

Positive Control: A row of wells with a serial dilution of a standard antibiotic.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Neuroprotective and CNS Activities

Azetidine derivatives are increasingly being explored for their potential in treating central nervous system (CNS) disorders. Their rigid structure is ideal for designing selective ligands for neuroreceptors and enzymes.[1] They have been investigated as muscarinic antagonists and modulators for neurodegenerative and inflammatory diseases.[1] However, it is also crucial to assess potential neurotoxicity, as some natural azetidines, like L-azetidine-2-carboxylic acid (AZE), can have pro-inflammatory and pro-apoptotic effects on microglia by being misincorporated in place of L-proline.[15]

Mechanism of Action: Receptor Modulation and Beyond

The constrained conformation of the azetidine ring can enhance binding affinity and selectivity for specific CNS targets, such as G-protein coupled receptors (GPCRs).[6][16] For example, azetidine-modified nicotine analogs have been developed for potential use in neurodegenerative disorders.[1] Furthermore, the potential neuroprotective effects of novel derivatives can be evaluated by their ability to mitigate oxidative stress, reduce neuroinflammation, and prevent apoptosis in neuronal cells.

Experimental Protocol: Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of an azetidine derivative to protect neuronal-like cells from a neurotoxin-induced injury.

Objective: To evaluate the neuroprotective potential of a test compound against oxidative stress.

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F12 medium with 10% FBS

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

-

Test azetidine derivative

-

Reagents for a cell viability assay (e.g., MTT or LDH release assay)

-

96-well plates

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach ~70-80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the novel azetidine derivative for 2-4 hours. Include a vehicle control.

-

Toxin Exposure: Induce neuronal damage by adding a pre-determined toxic concentration of 6-OHDA or H2O2 to the wells (except for the untreated control group).

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Quantify cell viability using a standard assay (e.g., MTT assay as described previously, or an LDH assay to measure cell death).

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the toxin-treated control. A significant increase in cell viability in the pre-treated groups compared to the toxin-only group indicates a neuroprotective effect.

General Workflow and Synthesis

The discovery of novel bioactive azetidine derivatives follows a logical progression from chemical synthesis to biological evaluation.

General Experimental and Screening Workflow

The diagram below outlines a typical workflow for the discovery and initial validation of novel azetidine derivatives.

Caption: General workflow for azetidine derivative drug discovery.

Key Synthetic Strategies

The construction of the strained azetidine ring has been a focus of extensive research.[2][17] Key modern strategies include:

-

[2+2] Cycloaddition (Staudinger Reaction): A highly versatile method involving the reaction of a ketene with an imine to form the azetidin-2-one (β-lactam) ring.[18]

-

Intramolecular Cyclization: The cyclization of 1,3-aminoalcohols or 1,3-haloamines is a common and effective method for forming the azetidine ring.[17]

-

Wolff Rearrangement: A thermally promoted Wolff rearrangement of diazotetramic acids can generate β-lactam ketenes, which react with various nucleophiles to yield a diverse library of 2-oxoazetidine-3-carboxylic acid derivatives.[19]

Future Perspectives

The unique structural and physicochemical properties of the azetidine ring ensure its continued importance in drug discovery.[1] Future research will likely focus on leveraging advanced synthetic methods to create more complex and diverse azetidine libraries.[2] The exploration of azetidines as bioisosteres for other common cyclic structures and their application in targeted covalent inhibitors represents a dynamic frontier for next-generation pharmaceutical innovation.[1][20] As our understanding of disease pathways deepens, the azetidine scaffold will undoubtedly be adapted to design highly selective and potent modulators for a wide range of therapeutic targets.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).

- Antimicrobial potential of various substituted azetidine deriv

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI.

- Understanding Aze Medications: The Role of Azetidine Derivatives - Ore

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (2022, May 28).

- The Rising Therapeutic Potential of Novel Azetidine Deriv

- The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD.

- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).

- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024, September 21).

- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.

- Antimicrobial potential of various substituted azetidine deriv

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public

- Advances in synthesis and chemistry of azetidines | Request PDF - ResearchG

- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - ResearchG

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Progress in the Synthesis and Chemistry of Azetidinones - ResearchG

- Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed. (2014, September 12).

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC - NIH.

- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed. (2022, September 28).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 12. Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

exploring the conformational analysis of 2-substituted azetidines

An In-depth Technical Guide to the Conformational Analysis of 2-Substituted Azetidines

Foreword: The Strategic Importance of Conformational Constraint

To the researchers, scientists, and drug development professionals who constitute our audience, the pursuit of molecular novelty is a constant. We seek scaffolds that not only confer biological activity but also possess physicochemical properties amenable to therapeutic development. The four-membered azetidine ring has, in recent years, transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its appeal lies in a unique blend of properties: it is a small, sp³-rich, and conformationally rigid scaffold that can enhance metabolic stability, improve aqueous solubility, and provide a defined three-dimensional vector for substituents, which is critical for precise target engagement.[3][4]

Unlike more flexible five- and six-membered rings, the inherent strain in the azetidine ring (approximately 25 kcal/mol) dictates a non-planar, "puckered" conformation.[4][5] This puckering, combined with the dynamic process of nitrogen inversion, governs the spatial orientation of substituents. For 2-substituted azetidines, understanding and controlling this conformation is paramount, as it directly influences how the molecule interacts with its biological target, ultimately dictating its efficacy and selectivity. This guide provides a deep dive into the principles and techniques—both experimental and computational—that are essential for elucidating the conformational landscape of these valuable heterocyclic motifs.

The Fundamental Dynamics: Ring Puckering and Nitrogen Inversion

The conformational behavior of a 2-substituted azetidine is primarily defined by two interconnected dynamic processes: the puckering of the four-membered ring and the pyramidal inversion at the nitrogen atom.

Azetidine Ring Puckering

Contrary to a simplistic planar representation, the azetidine ring is puckered to alleviate torsional strain. This conformation was definitively established by gas-phase electron diffraction, which determined a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes in the parent azetidine molecule.[6][7] This puckering creates two distinct, non-equivalent positions for substituents on the ring carbons: pseudo-axial and pseudo-equatorial.

The substituent at the C2 position will occupy one of these positions, and the energy difference between these two states determines the conformational equilibrium. The ring is not static; it undergoes rapid interconversion between two puckered forms, a process often referred to as ring-flipping or ring inversion.

Nitrogen Inversion

Like other amines, the nitrogen atom in azetidine is pyramidal and undergoes rapid inversion, a process where the nitrogen atom and its lone pair oscillate through the plane formed by its three substituents.[8] This inversion creates two enantiomeric forms of the nitrogen center. When combined with ring puckering, nitrogen inversion provides another pathway for the interconversion of substituents between different spatial arrangements.[9][10] The barrier to nitrogen inversion in azetidine is a subject of detailed study and is influenced by the substituents on both the nitrogen and the ring carbons.[10][11]

The interplay between ring puckering and nitrogen inversion defines the potential energy surface of the molecule. The most stable conformation will be the one that minimizes steric and electronic repulsions.

The Decisive Role of the C2-Substituent

The identity and nature of the substituent at the C2 position are the primary determinants of the azetidine ring's preferred conformation. The balance between steric and stereoelectronic effects dictates whether the substituent will favor a pseudo-axial or pseudo-equatorial orientation.

-

Steric Effects : In the absence of other overriding factors, steric hindrance is the dominant force. Bulky substituents will preferentially occupy the more spacious pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions with the protons on the C4 atom. This is the most commonly assumed and observed preference.

-

Stereoelectronic Effects (The Anomeric Effect) : A fascinating and often powerful exception to the steric-first rule can occur, particularly when the C2-substituent is electronegative (e.g., -OR, -NR₂, -F). This phenomenon is analogous to the well-documented anomeric effect in carbohydrate chemistry.[12] The anomeric effect describes a stabilizing interaction between the lone pair of electrons on the ring heteroatom (the nitrogen in azetidine) and the antibonding (σ) orbital of the C2-substituent bond.[13][14] This orbital overlap (n_N → σ_C-X) is maximized when the C-X bond is anti-periplanar to the nitrogen lone pair, which occurs when the substituent is in the pseudo-axial position. This stereoelectronic stabilization can overcome the steric penalty, leading to a preference for the otherwise less-favored axial conformer.

The diagram below illustrates the orbital interaction responsible for the anomeric effect, which favors a pseudo-axial conformation for an electronegative substituent 'X'.

Caption: Orbital overlap (n → σ*) stabilizing the pseudo-axial conformer.

Experimental Determination of Conformation

Unambiguous determination of the preferred conformation in solution and solid states requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the two pillars of this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the time-averaged conformation of molecules in solution. For 2-substituted azetidines, proton (¹H) NMR, particularly the analysis of scalar (J) couplings and Nuclear Overhauser Effects (NOEs), provides a wealth of structural information.[15][16]

Causality Behind the Method: The magnitude of the vicinal coupling constant (³J_HH) between two protons on adjacent carbons is described by the Karplus equation, which correlates ³J_HH to the dihedral angle between the protons. In a puckered azetidine ring, the dihedral angles for cis and trans protons are different, leading to distinct and predictable coupling constants.

-

Cis vs. Trans Protons: Generally, the coupling constant between trans-protons (J_trans) is smaller than the coupling between cis-protons (J_cis).[16] This empirical rule is a reliable first indicator of the relative stereochemistry at C2 and C3.

-

NOE Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å). For a 2-substituted azetidine, a strong NOE between the C2 proton and a C4 proton would strongly suggest a cis relationship, helping to confirm the stereochemical assignment and infer the ring pucker.[16]

| Parameter | Typical Value (Hz) | Indication |

| ³J_cis (H2-H3) | 8.4 - 8.9 Hz | Protons are on the same face of the ring.[16] |

| ³J_trans (H2-H3) | 5.8 - 7.9 Hz | Protons are on opposite faces of the ring.[16] |

| Table 1: Representative ³J_H,H coupling constants in substituted azetidines. |

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of ~10-20 mM.

-

1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts of all protons. Pay close attention to the multiplets corresponding to the azetidine ring protons.

-

2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish the spin systems and confirm which protons are coupled to each other (i.e., which protons are on adjacent carbons).

-

J-Coupling Measurement: Extract the ³J_H2,H3 coupling constants from the high-resolution 1D spectrum or a suitable 2D experiment. Compare the values to established ranges for cis and trans couplings to assign relative stereochemistry.

-

2D NOESY/ROESY Acquisition: Acquire a NOESY (for small molecules, ROESY is often preferred to avoid zero-crossing issues) spectrum with a mixing time of 300-800 ms.

-

NOE Analysis: Analyze the NOESY spectrum for through-space correlations. Specifically, look for NOEs between H2 and H4 protons to confirm cis/trans assignments and between the C2 substituent and other ring protons to define its orientation relative to the ring.

-

Structure Elucidation: Combine the J-coupling and NOE data to build a self-consistent 3D model of the dominant solution-state conformation.

Caption: Experimental workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[17] It is the definitive method for determining precise bond lengths, bond angles, and torsional angles, from which the exact puckering of the azetidine ring can be calculated.

Causality Behind the Method: When a beam of X-rays is passed through a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be reconstructed, revealing the precise position of every atom.

-

Crystallization: Grow single crystals of the 2-substituted azetidine suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head on the diffractometer. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The diffractometer rotates the crystal in a monochromatic X-ray beam, collecting thousands of diffraction images at different orientations.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is "solved" using computational methods (e.g., direct methods) to generate an initial atomic model. This model is then "refined" against the experimental data to optimize the atomic positions, yielding the final, highly accurate molecular structure.[17]

-

Data Analysis: From the final refined structure, exact torsional angles are extracted to quantify the ring pucker and the precise orientation of the C2-substituent.

Computational Chemistry: Probing the Energetic Landscape

While experimental methods reveal the dominant conformation, computational chemistry provides invaluable insight into the why. Using methods like Density Functional Theory (DFT) and ab initio calculations, we can map the potential energy surface of the molecule.[18][19]

Causality Behind the Method: Quantum mechanical calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy. By performing these calculations for different possible geometries (conformers), we can identify the lowest energy (most stable) structures and calculate the energy barriers for interconversion between them (e.g., the barrier to ring inversion).

-

Initial Structure Generation: Build initial 3D models of the possible conformers (e.g., pseudo-axial and pseudo-equatorial C2-substituent).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This finds the lowest energy geometry for each starting structure.

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Relative Energy Calculation: Compare the ZPVE-corrected electronic energies of the optimized conformers to determine their relative stabilities and predict the equilibrium population of each.

-

Transition State Search (Optional): To determine the barrier for interconversion, perform a transition state search (e.g., using a QST2/QST3 or Berny algorithm) to locate the saddle point on the potential energy surface connecting the two conformers. A frequency calculation on the transition state structure will show exactly one imaginary frequency corresponding to the inversion coordinate.

Caption: A typical workflow for computational conformational analysis.

| Method | Advantages | Limitations |

| NMR Spectroscopy | Provides data on solution-state conformation and dynamics. | Shows a time-averaged structure; interpretation can be complex. |

| X-ray Crystallography | Gives an unambiguous, high-resolution solid-state structure. | Requires high-quality single crystals; packing forces can influence conformation. |

| Computational Chemistry | Provides detailed energetic information (relative stabilities, barriers). | Accuracy is dependent on the level of theory; results must be benchmarked against experimental data. |

| Table 2: Comparison of primary analytical techniques. |

Implications for Drug Design and Development

The conformational rigidity of the azetidine ring is a highly desirable trait in drug design.[20] By pre-organizing the C2-substituent into a well-defined spatial orientation, the entropic cost of binding to a biological target is minimized, which can lead to a significant increase in binding affinity and selectivity.[1][3]

-

Target Engagement: The conformation determines the precise vector of the C2-substituent. A pseudo-equatorial substituent projects away from the ring, while a pseudo-axial substituent is oriented more perpendicularly. This difference is critical for optimizing interactions within a protein's binding pocket.

-

Pharmacokinetic Properties: The azetidine scaffold itself is known to often improve metabolic stability and solubility.[2] Controlling the conformation can further fine-tune these properties by modulating the molecule's polarity and shape.

-